(4-Bromo-3-fluorophenyl)(3,3-dimethylazetidin-1-yl)methanone
Description
Properties
IUPAC Name |
(4-bromo-3-fluorophenyl)-(3,3-dimethylazetidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrFNO/c1-12(2)6-15(7-12)11(16)8-3-4-9(13)10(14)5-8/h3-5H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSABEJUQHPERHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(=O)C2=CC(=C(C=C2)Br)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201174351 | |
| Record name | Methanone, (4-bromo-3-fluorophenyl)(3,3-dimethyl-1-azetidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201174351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1810069-98-7 | |
| Record name | Methanone, (4-bromo-3-fluorophenyl)(3,3-dimethyl-1-azetidinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1810069-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanone, (4-bromo-3-fluorophenyl)(3,3-dimethyl-1-azetidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201174351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
The reaction typically proceeds in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C. A stoichiometric base, such as triethylamine (Et₃N), neutralizes HCl generated during the reaction, driving the equilibrium toward product formation. For example, analogous syntheses of related azetidine methanones report yields exceeding 90% under optimized conditions.
Table 1: Representative Conditions for Nucleophilic Acyl Substitution
| Parameter | Value/Detail | Source |
|---|---|---|
| Solvent | THF or DCM | |
| Temperature | 0°C → 25°C (room temperature) | |
| Base | Triethylamine (2.0 equiv) | |
| Reaction Time | 2–4 hours | |
| Yield | 85–96% (analogous compounds) |
The use of 3,3-dimethylazetidine introduces steric hindrance, necessitating extended reaction times compared to unsubstituted azetidines. Purification via silica gel chromatography (hexane/ethyl acetate gradient) typically affords the product in >95% purity.
Lewis Acid-Catalyzed Acylation: Enhancing Reactivity
Lewis acids such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄) have been employed to catalyze acylation reactions involving sterically hindered substrates. This approach is particularly effective for coupling electron-deficient aromatic systems with azetidine derivatives.
Mechanistic Insights
TiCl₄ activates the carbonyl group of 4-bromo-3-fluorobenzoyl chloride, enhancing its electrophilicity and facilitating nucleophilic attack by 3,3-dimethylazetidine. The reaction proceeds via a tetrahedral intermediate, with Cl⁻ acting as a leaving group. SnCl₄ operates similarly but may require higher temperatures (40–60°C) for comparable efficiency.
Table 2: Lewis Acid-Catalyzed Acylation Parameters
| Parameter | Value/Detail | Source |
|---|---|---|
| Catalyst | TiCl₄ or SnCl₄ (1.0 equiv) | |
| Solvent | Dichloromethane | |
| Temperature | 25°C (TiCl₄), 40–60°C (SnCl₄) | |
| Yield | 75–89% (depending on substrate) |
Notably, this method minimizes side reactions such as esterification or over-acylation, which are common in uncatalyzed systems.
Industrial-Scale Synthesis: Continuous Flow Reactors
For bulk production, continuous flow chemistry offers advantages in reproducibility and safety. A representative protocol involves:
- Precursor Preparation : 4-Bromo-3-fluorobenzoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) in a continuous reactor.
- Coupling Stage : The acyl chloride is mixed with 3,3-dimethylazetidine in a microreactor (residence time: 5–10 minutes) at 50°C.
- Workup : In-line neutralization with aqueous NaHCO₃ followed by liquid-liquid extraction yields the crude product, which is purified via crystallization.
Table 3: Industrial Process Metrics
| Metric | Value/Detail | Source |
|---|---|---|
| Throughput | 10–20 kg/day (pilot scale) | |
| Purity | ≥99% (HPLC) | |
| Solvent Recovery | >90% (DCM recycling) |
This method reduces hazardous intermediate handling and improves energy efficiency compared to batch processes.
Comparative Analysis of Synthetic Routes
Table 4: Method Comparison
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Nucleophilic Acylation | 85–96% | High | Moderate | High |
| Lewis Acid-Catalyzed | 75–89% | High | Low | Moderate |
| Continuous Flow | 90–95% | Very High | High | Very High |
The nucleophilic acylation route is preferred for laboratory-scale synthesis due to its simplicity, while continuous flow methods dominate industrial production. Lewis acid catalysis remains niche, reserved for substrates with extreme steric demands.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3-fluorophenyl)(3,3-dimethylazetidin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carbonyl compounds, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
(4-Bromo-3-fluorophenyl)(3,3-dimethylazetidin-1-yl)methanone is used in various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (4-Bromo-3-fluorophenyl)(3,3-dimethylazetidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
*Molecular weights estimated from CAS data or empirical formulas.
Key Observations:
- Heterocyclic Influence: The 3,3-dimethylazetidine group in the target compound introduces significant steric hindrance compared to the more flexible 4-methylpiperazine in .
- Halogen Effects : The 3-fluoro substituent in the target compound and alters electronic properties (e.g., electron-withdrawing effects) compared to 4-fluoro analogs like . This impacts conjugation and charge transport in OLEDs .
- Synthetic Routes : Most analogs are synthesized via cross-coupling (e.g., Buchwald-Hartwig) or nucleophilic substitution, suggesting the target compound follows similar methodologies .
Electronic and Steric Properties in Materials Science
Benzophenone derivatives with asymmetric donor-acceptor (D–A) structures, such as those in , exhibit thermally activated delayed fluorescence (TADF) in OLEDs. The target compound’s 3,3-dimethylazetidine group could act as an electron donor, while the bromo-fluorophenyl moiety serves as an acceptor.
Pharmacological Relevance
Piperazine-containing analogs (e.g., ) are common in drug discovery due to their bioavailability and hydrogen-bonding capacity. While the target compound’s azetidine group lacks piperazine’s basicity, its constrained structure could enhance target specificity in kinase inhibitors or GPCR modulators.
Biological Activity
(4-Bromo-3-fluorophenyl)(3,3-dimethylazetidin-1-yl)methanone is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula CHBrFNO and a molecular weight of 286.14 g/mol. Its structure features a brominated phenyl group and a dimethylazetidine moiety, which contribute to its unique biological properties.
Research indicates that compounds similar to this compound may interact with various biological targets, including:
- Enzyme Inhibition : Potential inhibition of specific kinases or enzymes involved in cellular signaling pathways.
- Receptor Modulation : Possible modulation of neurotransmitter receptors, which could influence neurological functions.
Antiviral Activity
One notable area of research is the compound's potential as an antiviral agent. It has been investigated for its ability to inhibit the secretion of Hepatitis B surface antigen (HBsAg), suggesting antiviral properties against Hepatitis B virus (HBV) .
Antitumor Activity
Studies have also explored the compound's antitumor effects. Preliminary findings indicate that it may exhibit cytotoxicity against various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
Case Studies and Research Findings
- Hepatitis B Inhibition :
- Cytotoxicity Against Cancer Cells :
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (4-Bromo-3-fluorophenyl)(3,3-dimethylazetidin-1-yl)methanone, and how can reaction progress be monitored?
- Methodology : The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. For example, introducing the bromo-fluorophenyl moiety to the azetidine scaffold requires controlled conditions (temperature: 60–80°C; solvent: DMF or THF). Reaction progress is monitored via HPLC or TLC (Rf value tracking) to ensure intermediate purity. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane gradient) is used for purification .
Q. How is structural characterization performed for this compound, and which spectroscopic techniques are critical?
- Methodology :
- NMR : 1H/13C NMR confirms regiochemistry (e.g., distinguishing 3,3-dimethylazetidine protons at δ 1.2–1.5 ppm) and aromatic substitution patterns (4-bromo-3-fluorophenyl signals at δ 7.3–7.8 ppm).
- IR : Key peaks include C=O stretch (~1680 cm⁻¹) and C-Br/C-F vibrations (~600 cm⁻¹ and ~1200 cm⁻¹, respectively).
- Mass Spectrometry : High-resolution MS validates molecular weight (expected [M+H]+: ~310–315 Da). Crystallographic data (if available) resolves stereochemical ambiguities .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
- Methodology : Use Design of Experiments (DoE) to evaluate variables (e.g., solvent polarity, catalyst loading). For example:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency but may increase side reactions.
- Catalyst Optimization : Pd-based catalysts (e.g., Pd(PPh3)4) improve cross-coupling yields.
- Temperature Gradients : Lower temperatures (40–50°C) reduce decomposition of thermally sensitive intermediates. Post-optimization, scale-up requires continuous flow reactors for consistent mixing and heat dissipation .
Q. What strategies are employed to analyze structure-activity relationships (SAR) for analogs of this compound?
- Methodology :
Core Modifications : Replace the 3,3-dimethylazetidine with piperidine or morpholine to assess ring size effects on bioactivity .
Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO2) at the phenyl ring to study electronic effects on target binding.
Biological Assays : Compare IC50 values in enzyme inhibition assays (e.g., kinase targets) to correlate structural changes with activity trends. Computational docking (AutoDock Vina) predicts binding modes .
Q. How can discrepancies between theoretical and experimental spectroscopic data be resolved?
- Methodology :
- DFT Calculations : Optimize molecular geometry using Gaussian09 and simulate NMR/IR spectra. Compare with experimental data to identify conformational mismatches.
- Dynamic Effects : Account for solvent interactions (PCM model) and temperature-dependent shifts.
- X-ray Crystallography : Resolve absolute configuration and validate computational models for rigid moieties .
Q. What experimental limitations could lead to variability in biological activity data, and how are these addressed?
- Methodology :
- Sample Degradation : Store compounds at −20°C under inert atmosphere to prevent oxidation/hydrolysis. Monitor stability via accelerated degradation studies (40°C/75% RH for 14 days).
- Assay Variability : Use internal standards (e.g., staurosporine in kinase assays) and triplicate measurements. Normalize data to control wells to minimize plate-to-plate variation.
- Matrix Effects : Pre-treat biological samples (e.g., plasma protein precipitation) to reduce interference .
Data Contradiction Analysis
Q. How to interpret conflicting bioactivity results between in vitro and cellular assays for this compound?
- Methodology :
Permeability Assessment : Measure logP (HPLC) or use Caco-2 cell models to evaluate membrane penetration. Low permeability may explain reduced cellular efficacy.
Metabolic Stability : Incubate with liver microsomes to identify rapid metabolism (e.g., cytochrome P450-mediated degradation).
Off-Target Effects : Perform kinome-wide profiling (e.g., Eurofins KinaseScan) to identify unintended targets altering cellular responses .
Structural and Mechanistic Studies
Q. What computational tools are recommended for predicting the compound’s interaction with biological targets?
- Methodology :
- Molecular Dynamics (MD) Simulations : Use GROMACS to model ligand-protein interactions over 100-ns trajectories.
- Binding Free Energy Calculations : MM-PBSA/GBSA methods quantify contributions from hydrophobic/electrostatic interactions.
- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with azetidine carbonyl) using Schrödinger Phase .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
